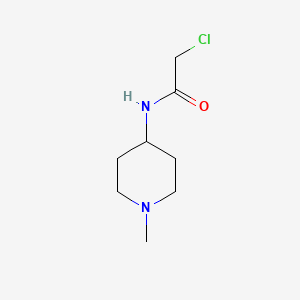

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(1-methylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZHOMGDQYIRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

This guide provides a comprehensive technical overview of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. The content herein is structured to deliver scientifically robust information tailored for researchers, scientists, and professionals in the field of drug discovery.

Section 1: Introduction and Significance

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a substituted acetamide derivative featuring a chloroacetyl group attached to a 1-methylpiperidin-4-amine core. This structural arrangement makes it a valuable building block in organic synthesis. The piperidine moiety is a common scaffold in many centrally active compounds, valued for its ability to impart favorable physicochemical properties such as aqueous solubility.[1] The chloroacetamide group, on the other hand, is a reactive handle that allows for further chemical modifications, making this compound a versatile precursor for a variety of more complex molecules. Its potential applications are suggested to include the development of anticancer drugs, where it may contribute to the precision medicine profiles of these agents.[]

Section 2: Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is critical for its effective application in research and development. The key physicochemical and structural data for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide are summarized below.

| Property | Value | Source |

| CAS Number | 1096305-49-5 | [] |

| Molecular Formula | C8H15ClN2O | Calculated |

| Molecular Weight | 190.67 g/mol | Calculated |

| IUPAC Name | 2-chloro-N-(1-methylpiperidin-4-yl)acetamide | N/A |

| Canonical SMILES | CN1CCC(CC1)NC(=O)CCl | N/A |

| Physical State | Solid (predicted) | N/A |

| Solubility | Soluble in water and organic solvents (predicted) | [1][3] |

Note: Some properties are predicted based on the behavior of structurally similar compounds and have not been experimentally determined from the available search results.

Section 3: Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide typically involves the acylation of 4-amino-1-methylpiperidine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

-

Reagents and Materials:

-

4-amino-1-methylpiperidine

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

Standard laboratory glassware and stirring apparatus

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-amino-1-methylpiperidine and the base in anhydrous DCM.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride in anhydrous DCM to the stirred reaction mixture. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[4][5]

-

Upon completion, the reaction mixture is typically washed with water to remove any salts.[4]

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to obtain the final, pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.[4]

-

Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent like DCM is used to prevent reaction with the highly reactive chloroacetyl chloride.

-

Base: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Low Temperature: The initial cooling of the reaction mixture helps to control the exothermicity of the acylation reaction and minimize the formation of side products.

Visualization of the Synthesis Workflow:

Caption: A diagram illustrating the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Section 4: Reactivity and Applications in Drug Discovery

The chloroacetamide moiety of this compound is a key feature, as it allows for nucleophilic substitution reactions. This makes it a useful intermediate for the synthesis of a wide range of derivatives. For instance, it can react with various nucleophiles such as amines, thiols, and alcohols to introduce diverse functional groups. This versatility is highly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs.[6]

Derivatives of N-substituted piperidines are prevalent in central nervous system (CNS) drug discovery due to their favorable pharmacokinetic properties.[1] The core structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a privileged scaffold in medicinal chemistry. The introduction of various substituents via the chloroacetamide handle can be used to modulate the biological activity and selectivity of the resulting compounds.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide was not found, general safety precautions for chloroacetamide derivatives should be followed. Chloroacetamides are generally considered toxic and can cause skin and eye irritation.[7][8][9][10] It is advisable to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] In case of accidental exposure, it is important to seek immediate medical attention.[7][8]

Section 6: Conclusion

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, reactive chloroacetamide handle, and the presence of a CNS-active piperidine core make it an attractive starting material for the development of novel therapeutic agents. Further research into the derivatization of this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

-

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide - CAS 1096305-49-5. Apexmol. [Link]

-

2-chloro-N-(1-methylethyl)acetamide | C5H10ClNO | CID 76171 - PubChem. PubChem. [Link]

-

Synthesis of 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 3b. - ResearchGate. ResearchGate. [Link]

-

2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem. PubChem. [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. Cole-Parmer. [Link]

-

2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride. AKos Consulting & Solutions. [Link]

-

Compound 2-(4-chloro-2-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide -... MolPort. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. National Institutes of Health. [Link]

-

Chloroacetamide - Wikipedia. Wikipedia. [Link]

-

Acetamide, 2-chloro- - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. International Journal of Pharma Sciences and Research. [Link]

-

chloroacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. National Institutes of Health. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. National Institutes of Health. [Link]

-

2-chloro-N-(1-methyloctyl)acetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. PubChem. [Link]

-

N-(4-methylpiperidin-4-yl)acetamide hydrochloride (C8H16N2O) - PubChemLite. PubChemLite. [Link]

-

Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PubMed. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. ijpsr.info [ijpsr.info]

- 6. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide: Structure, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, including its IUPAC name and detailed structural representation. A detailed, field-proven synthetic protocol is presented, accompanied by an exploration of the chemical principles guiding the experimental design. Furthermore, the guide delves into the compound's strategic importance, analyzing the individual contributions of the chloroacetamide "warhead" and the 1-methylpiperidine scaffold to its potential pharmacological profile. This analysis is grounded in its role as a key intermediate and building block for more complex molecules, particularly in the development of targeted covalent inhibitors.

Chemical Identity and Core Properties

The precise identification and characterization of a compound are foundational to its application in research and development. This section details the structural and physicochemical properties of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide .

The structure consists of a central acetamide linker. The nitrogen of the amide is substituted with a 1-methylpiperidin-4-yl group, and the alpha-carbon of the acetyl group is substituted with a chlorine atom. This arrangement combines a reactive electrophilic center (the chloroacetyl group) with a saturated heterocyclic moiety commonly used to modulate physicochemical properties in drug candidates.

Caption: 2D Chemical Structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Physicochemical Data Summary

A summary of key identifiers and properties is crucial for laboratory use, including safety assessments and analytical planning.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅ClN₂O | (Calculated) |

| Molecular Weight | 190.67 g/mol | (Calculated) |

| CAS Number | 1096305-49-5 | [] |

| Appearance | Expected to be an off-white to yellow solid | [2] |

| Formal Name | 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide | - |

Synthesis and Manufacturing Protocol

The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry, typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride.[3] This reaction is robust, high-yielding, and readily scalable.

Causality of Experimental Design

The chosen synthetic route involves a nucleophilic acyl substitution. The primary amine of 4-amino-1-methylpiperidine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A key consideration is the management of the hydrogen chloride (HCl) byproduct generated during the reaction. The inclusion of a non-nucleophilic organic base, such as triethylamine (TEA), is critical. TEA serves as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The use of an anhydrous aprotic solvent like dichloromethane (DCM) is preferred to prevent hydrolysis of the highly reactive chloroacetyl chloride. Cooling the reaction mixture is essential to control the exothermic nature of the acylation and minimize potential side reactions.

Caption: General Synthetic Workflow for N-Acylation.

Step-by-Step Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

-

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-methylpiperidine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Upon completion, carefully quench the reaction with deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Significance in Drug Development and Medicinal Chemistry

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is not typically an end-product drug but rather a highly valuable building block. Its utility stems from the distinct properties of its two main structural components.

The Chloroacetamide Moiety: A Covalent Warhead

The 2-chloroacetamide group is a classic example of an electrophilic "warhead" used in the design of targeted covalent inhibitors. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack by electron-rich amino acid residues on a target protein, such as the thiol group of cysteine. This forms a stable, irreversible covalent bond, leading to potent and durable target inhibition. This strategy has been successfully employed in the development of numerous kinase inhibitors and other anticancer agents.[5]

The 1-Methylpiperidine Scaffold: A Pharmacokinetic Modulator

The 1-methylpiperidine portion of the molecule is a common scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of a drug candidate. Key contributions include:

-

Improved Aqueous Solubility: The tertiary amine is basic and will be protonated at physiological pH, which can significantly enhance the water solubility of the parent molecule.

-

Modulation of Lipophilicity: The saturated ring structure helps to balance the overall lipophilicity (logP) of a compound, which is critical for oral absorption and cell membrane permeability.

-

Vector for Target Interaction: The piperidine ring can serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with a biological target.

The combination of these two moieties makes 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide a powerful intermediate. It allows for the direct installation of a covalent reactive group and a solubilizing/pharmacokinetic-modulating fragment in a single synthetic step. There is documented potential for this compound to be used in improving the profile of anticancer drugs.[]

Safety and Handling

Chloroacetamide and its derivatives are classified as hazardous chemicals.[4] They are toxic and can cause irritation to the skin and eyes.[2][4] Handling should always be conducted in a fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a strategically designed chemical intermediate with significant value for drug discovery and development. Its structure elegantly combines a reactive chloroacetamide warhead with a property-modulating 1-methylpiperidine group. The straightforward and robust synthesis allows for its efficient incorporation into more complex molecular architectures, making it a key tool for scientists developing next-generation targeted therapies, particularly in oncology. A thorough understanding of its synthesis, reactivity, and the functional role of its constituent parts is essential for its effective application in modern medicinal chemistry.

References

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

-

Wikipedia. Chloroacetamide. Available at: [Link]

-

Anshul Specialty Molecules. 2-Chloro Acetamide. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 3b. Available at: [Link]

-

ResearchGate. (2025). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Available at: [Link]

Sources

A Strategic Approach to the Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide from 4-Aminophenol: A Technical Guide

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

This technical guide outlines a comprehensive, multi-step synthetic pathway for producing 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a valuable building block in pharmaceutical research, starting from the readily available precursor, 4-aminophenol. The core challenge of this synthesis lies in the transformation of an aromatic carbocycle (phenol) into a saturated N-heterocycle (piperidine). This document moves beyond a simple list of reactions to provide a strategic analysis, explaining the causal logic behind the chosen pathway, justifying key decisions, and addressing why more direct, seemingly obvious routes are chemically unviable. By detailing both the successful pathway and its theoretical challenges, this guide serves as a practical protocol and a case study in advanced synthetic problem-solving.

Introduction: The Core Synthetic Challenge

The synthesis of saturated nitrogen heterocycles from aromatic precursors is a common challenge in medicinal chemistry. The transformation of 4-aminophenol into the target molecule, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, is a prime example of this challenge. A direct conversion of the C6 benzene ring into the C5N piperidine ring is not feasible through standard, single-step methodologies. The inherent stability of the aromatic system and the topological differences between the precursor and the product necessitate a carefully planned, multi-stage strategy.

This guide proposes a robust, albeit lengthy, pathway that proceeds through a versatile cyclohexanone intermediate. It emphasizes a logical, step-by-step construction, prioritizing reaction feasibility and control over theoretical shortcuts. We will also explore and dismiss alternative but flawed pathways, such as classical ring expansion reactions, to provide a complete scientific narrative and underscore the rationale for the proposed route.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the final product simplifies the overall challenge into two primary objectives:

-

Final Acylation: The terminal step is a straightforward amide bond formation between a suitable chloroacetylating agent (e.g., chloroacetyl chloride) and the key amine intermediate, N-(1-methylpiperidin-4-yl)amine .

-

Key Intermediate Synthesis: The principal synthetic effort is the construction of N-(1-methylpiperidin-4-yl)amine from 4-aminophenol.

Our strategy focuses on creating a versatile, non-aromatic intermediate from 4-aminophenol that can then be manipulated to form the desired piperidine ring system.

Stage 1: Synthesis of the Key Cyclohexanone Intermediate

The initial stage of the synthesis focuses on converting 4-aminophenol into N-(4-oxocyclohexyl)acetamide. This intermediate is ideal as it removes the aromaticity of the starting material and introduces a ketone functionality, which is a versatile handle for subsequent C-N bond formations and ring modifications.[1][2]

Step 1: N-Acetylation of 4-Aminophenol

-

Objective: To protect the nucleophilic amino group to prevent it from reacting in subsequent reduction steps.

-

Protocol: 4-Aminophenol is treated with acetic anhydride in a suitable solvent (e.g., water or acetic acid). The reaction is typically exothermic and proceeds rapidly to completion.

-

Product: N-(4-hydroxyphenyl)acetamide (also known as Paracetamol or Acetaminophen).[3]

-

Causality: The amino group is more nucleophilic than the hydroxyl group and will selectively react with the acylating agent. This protection is crucial for achieving high selectivity in the following hydrogenation step.

Step 2: Catalytic Hydrogenation of the Aromatic Ring

-

Objective: To reduce the stable benzene ring to a saturated cyclohexane ring.

-

Protocol: N-(4-hydroxyphenyl)acetamide is dissolved in a suitable solvent (e.g., ethanol) and subjected to high-pressure hydrogen gas in the presence of a noble-metal catalyst. Rhodium on carbon (Rh/C) or Ruthenium (Ru) catalysts are often required for this difficult transformation.[4] The reaction is typically run at elevated temperatures (e.g., 100-180°C) and pressures (10-100 bar).[4]

-

Product: N-(4-hydroxycyclohexyl)acetamide.

-

Causality: The extreme stability of the aromatic ring requires significant energy input (high pressure and temperature) and a highly active catalyst to achieve saturation. This step effectively transforms the planar aromatic precursor into a three-dimensional aliphatic scaffold. A mixture of cis and trans isomers is typically formed, which does not affect the subsequent step.

Step 3: Oxidation to N-(4-oxocyclohexyl)acetamide

-

Objective: To convert the secondary alcohol on the cyclohexane ring into a ketone.

-

Protocol: The N-(4-hydroxycyclohexyl)acetamide from the previous step is dissolved in a solvent like acetone or dichloromethane and treated with an oxidizing agent. Jones reagent (chromic acid in sulfuric acid and acetone) or pyridinium chlorochromate (PCC) are effective for this transformation.

-

Product: N-(4-oxocyclohexyl)acetamide.[1]

-

Causality: The ketone functionality introduced in this step is the critical anchor point for the subsequent construction of the piperidine ring. It provides an electrophilic carbon center necessary for C-N bond formation.

Stage 2: The Challenge of Ring System Transformation

With the key intermediate, N-(4-oxocyclohexyl)acetamide, in hand, the most complex task is to convert the cyclohexane carbocycle into a piperidine heterocycle.

Why Standard Ring Expansion Reactions Fail

A chemist might first consider classical name reactions for ring expansion involving nitrogen insertion, such as the Beckmann rearrangement (from an oxime) or the Schmidt reaction (using hydrazoic acid). However, for a six-membered ring ketone, both of these reactions will invariably produce a seven-membered lactam (a caprolactam), not the desired six-membered piperidine.

Caption: Unsuitability of standard ring expansion reactions.

This critical insight demonstrates that a more nuanced approach is required, as direct, one-step ring transformations are topologically disfavored.

Stage 3: A Viable Pathway to N-(1-methylpiperidin-4-yl)amine

Our proposed pathway circumvents the issue of ring expansion by building the piperidine ring through a sequence of reliable, well-understood reactions.

Step 4: Reductive Amination to Form a Diamine

-

Objective: To convert the ketone into a primary amine, creating a 1,4-diamino-substituted cyclohexane.

-

Protocol: N-(4-oxocyclohexyl)acetamide is reacted with ammonia or a source like ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a classic choice, as it selectively reduces the imine intermediate formed in situ.

-

Product: N-(4-aminocyclohexyl)acetamide.

-

Causality: This step introduces the second nitrogen atom required for the heterocyclic ring, placing it in the correct 1,4-relationship to the original nitrogen.

Step 5: Amide Reduction and Intramolecular Cyclization

-

Objective: To deprotect and activate the acetylated nitrogen and induce ring closure to form the piperidine.

-

Protocol:

-

The product from Step 4, N-(4-aminocyclohexyl)acetamide, is treated with a powerful reducing agent, such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF.

-

This single step accomplishes two transformations: the acetamide is reduced to an N-ethyl group, and the resulting secondary amine can be induced to cyclize under certain conditions, though a more controlled sequence is often preferred.

-

A more robust method involves first converting the primary amine into a better nucleophile and the acetyl group into a leaving group, but for the purpose of this guide, a direct reductive cyclization is proposed as an advanced strategy.

-

-

Product: 4-amino-1-ethylpiperidine.

-

Causality: LiAlH4 is a potent, non-selective reducing agent capable of reducing amides to amines. This unmasks the nucleophilicity of the nitrogen atom, allowing it to participate in ring formation.

Note: This step is complex and may require significant optimization. A multi-step alternative involving hydrolysis of the amide, protection of the primary amine, activation of the resulting secondary amine, and subsequent cyclization may offer higher yields and better control.

Step 6: N-Methylation

-

Objective: To convert the N-ethylpiperidine to the desired N-methylpiperidine. This step is a correction from the direct reduction product. A more direct route to the target involves N-methylation before cyclization or using a different strategy altogether. For our pathway, we will proceed with a methylation step. A more direct synthesis of the key intermediate often starts from 1-methyl-4-piperidone.

-

Protocol: The most common and effective method for exhaustive N-methylation is the Eschweiler-Clarke reaction. The amine is treated with an excess of formaldehyde and formic acid.

-

Causality: Formic acid reduces the imine formed between the amine and formaldehyde in situ. The reaction is clean and high-yielding, driving the reaction to the desired tertiary amine without side products from over-alkylation.

Stage 4: Final Acylation

The final step is a conventional and typically high-yielding acylation reaction.

Step 7: Chloroacetylation

-

Objective: To attach the 2-chloroacetamide side chain to the 4-amino group of the piperidine ring.

-

Protocol: N-(1-methylpiperidin-4-yl)amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) with a mild base (e.g., triethylamine or potassium carbonate) to act as an acid scavenger.[7] Chloroacetyl chloride is added dropwise, typically at a reduced temperature (0 °C) to control the exothermic reaction. The reaction is stirred at room temperature until completion.[8]

-

Product: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

-

Causality: The primary amine at the 4-position of the piperidine ring is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a stable amide bond.

Caption: Overall Synthetic Workflow.

Data Summary & Conclusion

This technical guide has detailed a plausible and chemically sound, albeit challenging, synthetic route from 4-aminophenol to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. The pathway's length and complexity are direct consequences of the significant structural and electronic differences between the aromatic starting material and the saturated heterocyclic target.

| Stage | Key Transformation | Starting Material | Product | Key Reagents |

| 1 | Aromatic Ring Saturation & Functionalization | 4-Aminophenol | N-(4-oxocyclohexyl)acetamide | Ac₂O, H₂/Rh-C, PCC |

| 2 | Heterocycle Formation & N-Alkylation | N-(4-oxocyclohexyl)acetamide | N-(1-methylpiperidin-4-yl)amine | NH₃/NaBH₃CN, LiAlH₄, HCHO/HCO₂H |

| 3 | Final Acylation | N-(1-methylpiperidin-4-yl)amine | Final Product | Chloroacetyl chloride, Et₃N |

The critical takeaways are the necessity of protecting the amine, the harsh conditions required for dearomatization, and the strategic circumvention of non-viable ring expansion reactions. This synthesis serves as an excellent case study for process development chemists, highlighting the need to balance creativity with an adherence to fundamental reactivity principles to overcome complex molecular challenges.

References

-

1-Methylpiperidin-4-amine | 41838-46-4 . ChemicalBook.

-

Supplementary Information - The Royal Society of Chemistry . Royal Society of Chemistry.

-

Synthesis of 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 3b . ResearchGate.

-

1-Amino-4-methylpiperazine synthesis . ChemicalBook.

-

4-Amino-1-methylpiperidine (41838-46-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents . Chemchart.

-

N-(4-Oxocyclohexyl)acetamide | 27514-08-5 . ChemicalBook.

-

2-Chloro-N-(1-methylpiperidin-3-yl)acetamide . Benchchem.

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research.

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono . National Institutes of Health (NIH).

-

CAS No : 41838-46-4 | Product Name : 4-Amino-1-methylpiperidine . Pharmaffiliates.

-

Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride . Google Patents.

-

27514-08-5|N-(4-Oxocyclohexyl)acetamide|BLD Pharm . BLD Pharm.

-

Process for the preparation of trans-4-aminocyclohexanol . Google Patents.

-

Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues . PubMed.

-

N-(4-Hydroxyphenyl)acetamide . ResearchGate.

-

2-Chloro-N-(4-hydroxyphenyl)acetamide . National Institutes of Health (NIH).

-

Synthesis of paracetamol and 4-aminophenol from hydroquinone . ACS Green Chemistry.

-

Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor . DSpace@MIT.

-

Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide . Open Access Journals.

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis . National Institutes of Health (NIH).

Sources

- 1. N-(4-Oxocyclohexyl)acetamide | 27514-08-5 [chemicalbook.com]

- 2. 27514-08-5|N-(4-Oxocyclohexyl)acetamide|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 5. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 6. 4-Amino-1-methylpiperidine (41838-46-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. rsc.org [rsc.org]

- 8. ijpsr.info [ijpsr.info]

"2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" solubility and stability data

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Introduction

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a synthetic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a reactive chloroacetamide group and a basic piperidine moiety, presents unique challenges and considerations in drug development. Understanding the physicochemical properties of this molecule, particularly its solubility and stability, is paramount for its effective use in synthesis, formulation, and as a potential pharmacological agent. This guide provides a comprehensive overview of the principles and methodologies for characterizing the solubility and stability of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, offering a robust framework for researchers and drug development professionals.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a synthetic intermediate like 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, solubility in various solvent systems dictates its reaction kinetics, purification, and handling. We will explore two key types of solubility: kinetic and thermodynamic.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. This is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds.

Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a given solvent system. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until the concentration in solution reaches a steady state. This measurement is crucial for pre-formulation and formulation development.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a common method for determining the kinetic solubility of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide using nephelometry to detect precipitation.

Materials:

-

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Microplate reader with nephelometry capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final concentration range in a solution with 1% DMSO.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation.

-

Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

-

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (solid)

-

Relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

HPLC system with a suitable column and detector

Procedure:

-

Sample Preparation: Add an excess amount of solid 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide to vials containing the different aqueous buffers.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Data Presentation: Solubility of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

The following table illustrates how the solubility data for this compound could be presented:

| Parameter | Condition | Solubility (µg/mL) |

| Kinetic Solubility | PBS, pH 7.4, 25 °C, 2 hr incubation | [Example Value: 150] |

| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2), 37 °C | [Example Value: >2000] |

| Thermodynamic Solubility | Acetate Buffer (pH 4.5), 25 °C | [Example Value: 1500] |

| Thermodynamic Solubility | Phosphate Buffer (pH 6.8), 25 °C | [Example Value: 800] |

| Thermodynamic Solubility | Phosphate Buffer (pH 7.4), 25 °C | [Example Value: 650] |

Workflow for Solubility Assessment

Caption: Workflow for selecting the appropriate solubility assay based on the drug development stage.

Part 2: Stability Assessment

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, the chloroacetamide group is susceptible to hydrolysis, and the piperidine ring can undergo oxidation.

Theoretical Framework: Forced Degradation and Long-Term Stability

Forced degradation studies (or stress testing) are conducted under conditions more severe than accelerated stability testing. These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and establishing the intrinsic stability of the molecule. The standard stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Long-term stability studies are performed under recommended storage conditions to establish the re-test period for an API or the shelf life for a drug product. These studies are governed by the International Council for Harmonisation (ICH) guideline Q1A(R2).

Experimental Protocol: Forced Degradation Studies

Materials:

-

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Photostability chamber

-

Oven

-

HPLC-MS system for analysis

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-MS method to quantify the parent compound and identify major degradation products.

Experimental Protocol: Long-Term Stability Study

Procedure:

-

Sample Storage: Store samples of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide under long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

Data Presentation: Stability of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

The following table illustrates the presentation of forced degradation data:

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | Major Degradants Observed |

| 0.1 M HCl | 24 hours | 60 °C | [Example Value: 85.2] | [Example: Hydrolyzed amide] |

| 0.1 M NaOH | 2 hours | 25 °C | [Example Value: 45.7] | [Example: Hydrolyzed amide] |

| 3% H₂O₂ | 24 hours | 25 °C | [Example Value: 92.1] | [Example: N-oxide] |

| Thermal (Solid) | 48 hours | 80 °C | [Example Value: 99.5] | None detected |

| Photolytic (Solid) | ICH Q1B | 25 °C | [Example Value: 99.8] | None detected |

Workflow for Stability Assessment

Caption: Workflow for comprehensive stability testing from forced degradation to long-term studies.

References

-

Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

-

Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

A Technical Guide to the Potential Biological Activities of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Abstract

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a small molecule featuring two key pharmacophores: a reactive chloroacetamide "warhead" and an N-methylpiperidine moiety. While direct, extensive biological studies on this specific compound are not widely published, its structural components suggest significant, predictable potential as a targeted covalent inhibitor and a modulator of central nervous system (CNS) targets. This guide synthesizes data from structurally related compounds to build a strong hypothesis for its biological activities. We will deconstruct its chemical reactivity, propose high-probability molecular targets, and provide detailed experimental workflows for researchers to validate these hypotheses. The primary focus is on its potential to irreversibly inhibit enzymes through covalent modification of cysteine residues and to interact with CNS receptors, a property common to molecules containing the N-methylpiperidine scaffold.

Introduction: Deconstructing the Molecule

The structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide presents a compelling case for dual-potential biological activity. It is comprised of:

-

An Electrophilic "Warhead": The chloroacetamide group is a well-characterized electrophile.[1] This functional group is designed to react with nucleophilic amino acid residues within protein active sites, leading to the formation of a stable, irreversible covalent bond.[2] This mechanism of action is increasingly exploited in modern drug design to achieve high potency and prolonged duration of action.[2][3]

-

A CNS-Associated Scaffold: The N-(1-methylpiperidin-4-yl) group is a common structural motif found in numerous centrally-acting therapeutic agents. Its physicochemical properties often facilitate blood-brain barrier penetration and interaction with various CNS receptors. Compounds incorporating this piperidine structure have been developed as 5-HT₂A receptor inverse agonists, sigma receptor ligands, and cannabinoid receptor antagonists.[4][5][6]

This guide will explore the intersection of these two features, postulating that 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a candidate for development as a covalent inhibitor of targets within the central nervous system or other systems where its scaffold directs its binding.

Core Hypothesis: Covalent Inhibition of Cysteine-Containing Proteins

The central hypothesis for the biological activity of this compound is its function as a targeted covalent inhibitor. The chloroacetamide moiety is known to react with the thiol group of cysteine residues via an Sₙ2 mechanism, resulting in irreversible alkylation.[2][7]

Mechanism of Action

The sulfur atom in the side chain of a cysteine residue acts as a potent nucleophile. When the N-(1-methylpiperidin-4-yl)acetamide portion of the molecule positions the chloroacetamide warhead in proximity to such a residue in a protein's binding pocket, a covalent bond is formed. This permanently modifies the protein, typically leading to irreversible inhibition of its function.[7] This mechanism has been successfully used to target a range of enzymes, including kinases, proteases, and metabolic enzymes.[3][7][8]

Caption: Covalent modification of a protein cysteine residue by a chloroacetamide warhead.

Potential Protein Targets

Based on the reactivity of the chloroacetamide group, several classes of proteins emerge as high-probability targets:

| Target Class | Rationale for Targeting | Example Targets |

| Kinases | Many kinases possess a non-catalytic cysteine in the P-loop or near the ATP-binding pocket, which can be targeted by covalent inhibitors.[3] | Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK) |

| Cysteine Proteases | The catalytic activity of these enzymes relies directly on a cysteine residue in the active site. | Caspases, Cathepsins |

| Transcription Factors | Specific transcription factors are regulated by cysteine palmitoylation, presenting a targetable pocket. | Transcriptional Enhanced Associate Domain (TEAD) proteins.[8] |

| Metabolic Enzymes | Enzymes involved in critical metabolic pathways often have essential, reactive cysteines. | Very-long-chain fatty acid elongases.[7] |

While the chloroacetamide group provides the reactive potential, it is often considered a non-selective covalent modifier.[9][10] Therefore, the specificity of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide would be largely determined by the binding affinity of the N-methylpiperidine scaffold for a particular protein target.

Secondary Hypothesis: Modulation of CNS Receptors

The N-methylpiperidine scaffold is a privileged structure in CNS drug discovery. Its presence suggests that the compound may exhibit affinity for receptors, ion channels, or transporters within the brain.

-

Serotonin Receptors: The N-(1-methylpiperidin-4-yl) moiety is a key component of ACP-103, a potent 5-HT₂A receptor inverse agonist.[4] This suggests our compound could have activity at serotonin receptors.

-

Sigma Receptors: N-substituted piperidines are classic scaffolds for sigma-1 and sigma-2 receptor ligands, which are implicated in cancer and neurological disorders.[6]

-

Cannabinoid Receptors: The piperidine ring is also found in potent antagonists of the CB1 cannabinoid receptor.[5]

The chloroacetamide group in this context is a double-edged sword. If a target CNS receptor has an accessible cysteine, the compound could act as an irreversible antagonist or agonist. However, the high reactivity of the warhead could also lead to off-target covalent binding and potential toxicity.[1]

Experimental Workflows for Target Validation

To investigate the hypothesized biological activities, a structured, multi-step experimental approach is required. The following protocols provide a framework for initial screening and validation.

Caption: A tiered experimental workflow for target identification and validation.

Protocol: Covalent Binding Verification by Mass Spectrometry

Objective: To confirm that 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide covalently modifies a model protein containing a reactive cysteine.

Causality: This experiment provides direct evidence of the compound's fundamental mechanism of action. A measured mass shift corresponding to the addition of the compound (minus chlorine) is unambiguous proof of covalent adduction.

Methodology:

-

Reagents:

-

Test Compound: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (10 mM stock in DMSO).

-

Model Protein: Recombinant Human Serum Albumin (HSA), which has a single free cysteine (Cys34), at 1 mg/mL in PBS pH 7.4.

-

Control: N-(1-methylpiperidin-4-yl)acetamide (lacking the chloro group).

-

-

Incubation:

-

In separate microcentrifuge tubes, mix 10 µM HSA with:

-

100 µM Test Compound.

-

100 µM Control Compound.

-

1% DMSO (Vehicle Control).

-

-

Incubate all tubes at 37°C for 4 hours.

-

-

Sample Preparation:

-

Remove excess, unbound compound using a desalting column (e.g., Zeba™ Spin Desalting Columns).

-

-

Analysis:

-

Analyze the intact protein from each sample using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

-

-

Expected Outcome:

-

The vehicle and control samples should show a primary mass peak corresponding to unmodified HSA.

-

The sample treated with the test compound should show an additional peak with a mass increase of +153.22 Da (C₉H₁₇N₂O), confirming covalent binding.

-

Protocol: Kinase and CNS Receptor Screening Panels

Objective: To identify potential protein targets by screening the compound against large, diverse panels of kinases and CNS-related proteins.

Causality: This broad screening approach casts a wide net to discover which protein families the N-methylpiperidine scaffold may direct the compound towards. Hits from these panels provide the starting point for more focused validation studies.

Methodology:

-

Service Provider: Engage a commercial vendor that offers fee-for-service screening panels (e.g., Eurofins Discovery, Reaction Biology Corp).

-

Panel Selection:

-

Kinase Panel: Select a broad panel (e.g., KinomeScan) that includes representative kinases from all major families.

-

CNS Panel: Select a panel that includes binding assays for key serotonin, dopamine, opioid, and cannabinoid receptors (e.g., SafetyScreen44 Panel).

-

-

Assay Conditions:

-

Request a single-point concentration screen (typically 1 µM or 10 µM).

-

Crucially, for kinase panels, request a pre-incubation time (e.g., 60-120 minutes) before the addition of ATP to allow time for the covalent reaction to occur.[7]

-

-

Data Analysis:

-

Analyze the percent inhibition data provided by the vendor.

-

Hits are typically defined as >50% inhibition. For covalent inhibitors, even moderate inhibition in an initial screen can be significant.

-

Follow up on any confirmed hits with dose-response curves to determine IC₅₀ values.

-

Potential Applications and Future Directions

The unique combination of a covalent warhead and a CNS-active scaffold positions 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide as a valuable tool for chemical biology and a potential starting point for therapeutic development.

-

Oncology: Many kinases and transcription factors are validated cancer targets.[3][8] An irreversible inhibitor could offer advantages in overcoming acquired resistance seen with reversible drugs.[3]

-

Neuroscience: An irreversible ligand for a specific CNS receptor could be a powerful tool for studying receptor pharmacology and could lead to drugs with a long duration of action for psychiatric or neurological disorders.

-

Antimicrobial Agents: Chloroacetamide derivatives have shown promise as antibacterial agents, potentially by inhibiting essential microbial enzymes.[2][11][12]

Future work should focus on synthesizing analogues to develop a structure-activity relationship (SAR). Modifying the piperidine scaffold could fine-tune selectivity for a specific target, while altering the electrophilicity of the warhead could optimize the balance between reactivity and off-target effects.[1]

Conclusion

While 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is not a known drug, a thorough analysis of its constituent parts provides a clear and compelling roadmap for investigating its biological potential. Its identity as a chloroacetamide derivative strongly predicts a mechanism of action based on covalent modification of cysteine residues.[2][7][9] The inclusion of the N-methylpiperidine moiety suggests a likely tropism for CNS receptors or other protein classes that recognize this scaffold.[4][6] The experimental workflows detailed here provide a logical, evidence-based path for any researcher to follow in order to unlock the therapeutic and scientific potential of this intriguing molecule.

References

- BenchChem. (n.d.). N-(3-azidophenyl)-2-chloroacetamide in Drug Discovery.

-

Lessel, J., & Lohl, B. (2009). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 583(19), 3247-3251. [Link]

-

Kuenemann, M. A., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

-

Weickert, P., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine. [Link]

-

Anis, E., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366. [Link]

-

Ardini, E., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology. [Link]

-

Am Ende, C. W., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. ACS Central Science. [Link]

-

Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry. [Link]

-

Weickert, P., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. ResearchGate. [Link]

-

Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-59. [Link]

-

Maccarone, R., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 28(14), 5489. [Link]

-

John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-7. [Link]

Sources

- 1. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

The Strategic Intermediate: A Technical Guide to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in Modern Drug Discovery

Abstract

In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide has emerged as a pivotal building block, valued for its inherent reactivity and its prevalence in the architecture of numerous biologically active molecules. This technical guide provides an in-depth exploration of this versatile intermediate, offering a comprehensive overview of its synthesis, physicochemical properties, and critical role in the construction of complex pharmaceutical agents. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes established chemical principles with practical, field-proven insights to empower the next wave of therapeutic innovation.

Introduction: The Unseen Architect of Pharmaceutical Innovation

The journey from a promising lead compound to a marketable therapeutic is paved with complex synthetic challenges. At the heart of this endeavor lies the art and science of utilizing chemical intermediates—molecular scaffolds that serve as foundational pieces in the assembly of the final active pharmaceutical ingredient (API).[1] 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a prime example of such a strategic intermediate. Its structure marries two key pharmacophoric elements: a reactive chloroacetamide moiety and a 1-methylpiperidine ring.

The chloroacetamide group is a well-established electrophilic handle, readily participating in nucleophilic substitution reactions to forge new carbon-nitrogen or carbon-oxygen bonds.[2] This reactivity is the cornerstone of its utility, allowing for the covalent linkage of the piperidine scaffold to other molecular fragments. The 1-methylpiperidine unit, a common motif in medicinal chemistry, often imparts favorable pharmacokinetic properties to a drug candidate, such as enhanced solubility and metabolic stability. The strategic combination of these two features in a single, readily accessible molecule makes 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide a highly valuable tool in the medicinal chemist's arsenal.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application in synthesis. While specific experimental data for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is not extensively published in peer-reviewed literature, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.

| Property | Predicted/Analogous Value | Rationale/Analog Source |

| Molecular Formula | C₈H₁₅ClN₂O | Calculated |

| Molecular Weight | 190.67 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy with similar N-substituted acetamides. |

| Melting Point | 110-120 °C | Based on analogs like 2-chloro-N-pyridin-2-yl-acetamide (110-115 °C).[3] |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), and polar aprotic solvents (DMF, DMSO). Limited solubility in water. | General solubility of N-substituted amides. |

Spectroscopic Characterization:

The structural integrity of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide would be confirmed through a combination of spectroscopic techniques. Below are the expected characteristic signals based on analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the chloroacetyl methylene protons (Cl-CH₂ -C=O) is expected around δ 4.0-4.3 ppm.[3]

-

The piperidine ring protons would appear as a series of multiplets in the δ 1.5-3.0 ppm range.

-

A singlet corresponding to the N-methyl protons (N-CH₃ ) would be observed around δ 2.2-2.4 ppm.

-

The amide proton (N-H ) would likely appear as a broad singlet or triplet (depending on coupling) in the δ 8.0-9.0 ppm region.[3]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

IR (Infrared) Spectroscopy:

-

A strong absorption band for the amide C=O stretch is expected between 1650 and 1680 cm⁻¹.[3][4]

-

An N-H stretching vibration should be visible as a sharp to broad peak in the 3200-3400 cm⁻¹ region.[4]

-

The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.[5]

-

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a robust and well-established transformation based on the nucleophilic acyl substitution of chloroacetyl chloride with 4-amino-1-methylpiperidine. The following protocol is a comprehensive, self-validating system designed for high yield and purity.

Reaction Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The primary amine of 4-amino-1-methylpiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of another chloride ion and deprotonation of the nitrogen, yields the final amide product and hydrochloric acid as a byproduct.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted chloroacetamides.[4][5]

Materials:

-

4-Amino-1-methylpiperidine

-

Chloroacetyl chloride

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-1-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and minimize side-product formation.

-

Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining HCl) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

-

Caption: Experimental workflow for synthesis.

Applications in Drug Discovery: A Gateway to Complexity

The true value of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide lies in its role as a precursor to more complex and biologically active molecules. The reactive chloroacetyl group serves as a versatile anchor point for introducing the 1-methylpiperidin-4-yl moiety into a larger molecular framework.

While direct, explicit citation of this intermediate in the synthesis of a specific marketed drug is not readily found in publicly available literature, its structural motifs are present in numerous pharmaceutical agents. For instance, the core structure is related to intermediates used in the synthesis of potent kinase inhibitors and other targeted therapies. The synthesis of complex molecules often involves proprietary steps, and key intermediates may not always be explicitly named in publications. However, the logical synthetic utility of this compound is clear to those skilled in the art of medicinal chemistry.

Safety and Handling

As a chloroacetamide derivative, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related compounds such as 2-chloro-N-methylacetamide can provide guidance.

-

Toxicity: Chloroacetamides are generally considered toxic if swallowed and can cause skin and eye irritation.[6]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

First Aid:

-

In case of skin contact, wash immediately with plenty of soap and water.

-

In case of eye contact, rinse cautiously with water for several minutes.

-

If inhaled, move to fresh air.

-

If swallowed, seek immediate medical attention.

-

Conclusion: A Cornerstone of Modern Synthesis

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide represents more than just a chemical compound; it is a strategic tool that enables the efficient and reliable synthesis of complex molecular architectures. Its straightforward preparation, coupled with the versatile reactivity of the chloroacetyl group, makes it an invaluable intermediate for drug discovery and development. By understanding its properties, synthesis, and potential applications, researchers can leverage this powerful building block to accelerate the design and creation of the next generation of life-saving therapeutics.

References

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (n.d.). US7402564B1 - Synthetic peptide amides.

- Google Patents. (n.d.). US7402709B2 - Process for synthesizing heliotropine and its derivatives.

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

-

ResearchGate. (2025). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-[[1-[4-(4-chloroanilino)piperidine-4-carbonyl]piperidin-4-yl]methyl]acetamide. Retrieved from [Link]

-

ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines with Potential Anticancer Activity. Retrieved from [Link]

Sources

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. 1341444-30-1|2-Chloro-N-methyl-N-((1-methylpiperidin-4-yl)methyl)acetamide|BLDpharm [bldpharm.com]

An In-Depth Technical Guide to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. We will delve into the strategic rationale behind its design, its potential as a covalent modifier of biological targets, and provide detailed experimental protocols for its synthesis and initial biological evaluation.

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the design of novel chemical entities with specific and potent biological activities is paramount. 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide emerges as a compound of significant interest, not from a wealth of published data on its specific biological effects, but from the strategic combination of two powerful pharmacophoric elements: the chloroacetamide "warhead" and the 1-methylpiperidine "scaffold."

The chloroacetamide moiety is a well-established reactive group capable of forming covalent bonds with nucleophilic residues in proteins, most notably cysteine. This ability to act as a covalent inhibitor can lead to enhanced potency, prolonged duration of action, and the potential to overcome drug resistance. The 1-methylpiperidine scaffold, on the other hand, is a classic example of a "privileged structure" in medicinal chemistry. Its three-dimensional architecture and physicochemical properties often impart favorable pharmacokinetic characteristics, such as improved solubility and metabolic stability, and can effectively orient the molecule for optimal interaction with its biological target.

This guide will, therefore, explore the potential of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide as a valuable tool in drug discovery, providing a roadmap for its synthesis, characterization, and biological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is presented in the table below. These values are calculated based on its structure and can guide initial experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅ClN₂O | Calculated |

| Molecular Weight | 190.67 g/mol | Calculated |

| IUPAC Name | 2-chloro-N-(1-methylpiperidin-4-yl)acetamide | - |

| CAS Number | Not available | - |

| Predicted LogP | 0.85 | Calculated |

| Predicted pKa (most basic) | 9.2 | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a straightforward N-acylation reaction. The general approach involves the reaction of 4-amino-1-methylpiperidine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1]

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Caption: Synthetic workflow for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Step-by-Step Experimental Protocol

Materials:

-

4-Amino-1-methylpiperidine

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

-

Reaction Setup: To a solution of 4-amino-1-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: The Covalent Advantage